Predicted Boiling Point vs. 2,5-Dibromo-3-fluorobenzotrifluoride (F-Shift Isomer)
The target compound exhibits a predicted boiling point of 201.8±35.0 °C, compared to 200.8±35.0 °C for the isomeric 2,5-dibromo-3-fluorobenzotrifluoride (CAS 1803777-21-0), where the fluorine atom resides at position 3 instead of 4 . Both values are ACD/Labs predictions. While the mean difference is small (≈1.0 °C), the predicted density values are identical at 2.017±0.06 g/cm³ for both isomers, indicating that bulk physical properties alone cannot reliably distinguish positional isomers; structural confirmation by ¹⁹F NMR or X-ray crystallography is essential . For procurement, the 4-fluoro isomer (target) is available at 98% purity (BoronCore, Leyan), whereas the 3-fluoro isomer lacks reported commercial boiling point or density validation, introducing uncertainty in scale-up calculations.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 201.8±35.0 °C (Predicted, ACD/Labs) |
| Comparator Or Baseline | 2,5-Dibromo-3-fluorobenzotrifluoride (CAS 1803777-21-0): 200.8±35.0 °C (Predicted, ACD/Labs) |
| Quantified Difference | Δ ≈ +1.0 °C (mean predicted value); identical predicted density (2.017 g/cm³) |
| Conditions | ACD/Labs prediction model; no experimental boiling point data available for either isomer |
Why This Matters
Near-identical predicted physical constants underscore that isomeric identity—not just bulk properties—must be verified at procurement to avoid receiving the wrong regioisomer.
